Dimethyl 2-iododibenzo[b,d]furan-4,6-dicarboxylate
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Overview
Description
Dimethyl 2-iododibenzo[b,d]furan-4,6-dicarboxylate is a chemical compound with the molecular formula C16H11IO5. It is a derivative of dibenzofuran, a heterocyclic organic compound. This compound is characterized by the presence of iodine and ester functional groups, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-iododibenzo[b,d]furan-4,6-dicarboxylate typically involves the iodination of dibenzofuran derivatives followed by esterification. One common method includes the following steps:
Esterification: The iodinated product is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-iododibenzo[b,d]furan-4,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azido or thio derivatives.
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Scientific Research Applications
Dimethyl 2-iododibenzo[b,d]furan-4,6-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-iododibenzo[b,d]furan-4,6-dicarboxylate depends on its specific application. In chemical reactions, the iodine atom serves as a reactive site for nucleophilic substitution, while the ester groups can participate in hydrolysis or transesterification reactions . In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Iododibenzo[b,d]furan: Lacks the ester groups, making it less versatile in certain synthetic applications.
Dimethyl 3,4-furandicarboxylate: Contains a furan ring but lacks the iodine atom, resulting in different reactivity and applications.
4-Iododibenzo[b,d]furan: Similar structure but with the iodine atom at a different position, affecting its chemical behavior.
Uniqueness
Dimethyl 2-iododibenzo[b,d]furan-4,6-dicarboxylate is unique due to the combination of iodine and ester functional groups, providing a versatile platform for various chemical transformations and research applications .
Properties
Molecular Formula |
C16H11IO5 |
---|---|
Molecular Weight |
410.16 g/mol |
IUPAC Name |
dimethyl 2-iododibenzofuran-4,6-dicarboxylate |
InChI |
InChI=1S/C16H11IO5/c1-20-15(18)10-5-3-4-9-11-6-8(17)7-12(16(19)21-2)14(11)22-13(9)10/h3-7H,1-2H3 |
InChI Key |
POPQCYFMCPBZIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OC3=C2C=C(C=C3C(=O)OC)I |
Origin of Product |
United States |
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